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molecular formula C6H6F5NS B1273055 3-Aminophenylsulfur Pentafluoride CAS No. 2993-22-8

3-Aminophenylsulfur Pentafluoride

Cat. No. B1273055
M. Wt: 219.18 g/mol
InChI Key: NUFLICUHOXHWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381841B2

Procedure details

5.0 g of 3-pentafluorosulfanylaniline were suspended in 50 ml of a 35% aqueous H2SO4 solution. Then, at 0° C., a solution of 1.57 g of NaNO2 in 5 ml of water was added dropwise over the course of 10 minutes. The mixture was stirred at 0° C. for 40 minutes. Then a solution, cooled to 0° C., of 8.56 g of Cu(NO3)2 in 50 ml of water was added to this suspension. Immediately thereafter, 3.26 g of Cu2O was also added, whereupon marked evolution of gas was observable. 3 extractions each with 100 ml of CH2Cl2 were carried out, the org. phase was washed with 100 ml of a saturated aqueous NaCl solution and dried over MgSO4, and the solvent was removed in vacuo. Chromatography with DIP on a short silica gel column afforded 3.5 g of the phenol as colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.57 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Cu(NO3)2
Quantity
8.56 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Cu2O
Quantity
3.26 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][S:2]([F:13])([F:12])([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)N.[OH:14]S(O)(=O)=O.N([O-])=O.[Na+]>O>[F:1][S:2]([F:13])([F:12])([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:14])[CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FS(C=1C=C(N)C=CC1)(F)(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
1.57 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Cu(NO3)2
Quantity
8.56 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Cu2O
Quantity
3.26 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to this suspension
EXTRACTION
Type
EXTRACTION
Details
3 extractions each with 100 ml of CH2Cl2
WASH
Type
WASH
Details
phase was washed with 100 ml of a saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FS(C=1C=C(C=CC1)O)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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